VHL Ligand-Linker Conjugates 11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

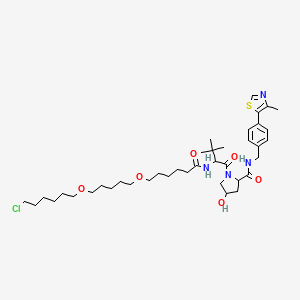

VHL Ligand-Linker Conjugates 11 are a class of compounds designed to target the von Hippel-Lindau (VHL) protein, a key component of the ubiquitin-proteasome system. These conjugates are part of the broader category of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce targeted protein degradation by harnessing cellular proteolytic machinery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of VHL Ligand-Linker Conjugates 11 typically involves the incorporation of a sulfonyl fluoride moiety into a known VHL binder, such as a hydroxyproline motif . The synthetic route includes:

Boc-deprotection: Removal of the Boc protecting group from the amine.

Acetylation or Biotinylation: The deprotected amine is then acetylated or biotinylated to form the final product.

Industrial Production Methods

Industrial production methods for these conjugates are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

VHL Ligand-Linker Conjugates 11 undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions.

Covalent Binding: The conjugates covalently bind to the Ser110 residue in the HIF1α binding site of VHL.

Common Reagents and Conditions

Reagents: Common reagents include sulfonyl fluorides, Boc-protected amines, and acetylating agents.

Major Products

The major products of these reactions are the acetylated or biotinylated VHL Ligand-Linker Conjugates, which are designed to covalently modify the VHL protein .

Aplicaciones Científicas De Investigación

VHL Ligand-Linker Conjugates 11 have a wide range of scientific research applications:

Chemistry: Used in the design and optimization of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

Medicine: Investigated for their potential in treating diseases by degrading pathogenic proteins.

Industry: Utilized in the development of novel therapeutics and chemical probes.

Mecanismo De Acción

The mechanism of action of VHL Ligand-Linker Conjugates 11 involves:

Target Binding: The conjugates bind to the VHL protein at the HIF1α binding site.

Ubiquitination: This binding recruits the target protein to the E3 ligase, leading to its ubiquitination.

Proteasomal Degradation: The ubiquitinated protein is then degraded by the proteasome

Comparación Con Compuestos Similares

Similar Compounds

DCAF1, DCAF11, DCAF16: These compounds also target E3 ligases but use different electrophilic warheads.

CRBN E3 Ligase Binders: Recently reported covalent binders that show molecular glue activity.

Uniqueness

VHL Ligand-Linker Conjugates 11 are unique due to their covalent binding mechanism, which transforms the ternary complex into a simple binary interaction, enhancing the efficiency of targeted protein degradation .

Propiedades

Fórmula molecular |

C39H61ClN4O6S |

|---|---|

Peso molecular |

749.4 g/mol |

Nombre IUPAC |

1-[2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46) |

Clave InChI |

DVLICOWBWULAJJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)

![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)

![7-[3-[3-Hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B13395588.png)

![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)

![2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)

![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)

![4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate](/img/structure/B13395610.png)

![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13395616.png)

![Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13395641.png)